REACTION_CXSMILES
|
CO[C:3]1[CH:20]=[CH:19][CH:18]=[CH:17][C:4]=1[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1.S1C=C(CC(O)=O)N=C1.S1C=C(C(=NOC)C(O)=O)N=C1>>[CH2:5]([O:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:11][CH:12]=1)[C:4]1[CH:3]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
4-(2-methoxybenzyloxy)phenylacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(COC2=CC=C(C=C2)CC(=O)O)C=CC=C1
|
Name
|
4-(4-fluorobenzyloxy)phenylacetic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=NC(=C1)CC(=O)O
|
Name
|
2-(thiazol-4-yl)-2-methoxyiminoacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=NC(=C1)C(C(=O)O)=NOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |